[3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol
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Overview
Description
[3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro-triazole moiety, and a phenylmethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol typically involves multiple steps, including nitration, triazole formation, and methoxylationThe final step involves the methoxylation of the aromatic ring to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the nitro group may produce an amino derivative of the compound.
Scientific Research Applications
[3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol involves its interaction with specific molecular targets and pathways. The nitro-triazole moiety may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxy group can also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenylmethanol
- 3-Methoxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)phenylmethanol
- 1-(2-Methoxyethyl)-1H-1,2,4-triazol-3-amine
Uniqueness
Compared to similar compounds, [3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol is unique due to its specific substitution pattern and the presence of both methoxy and nitro-triazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5/c1-14-11(12-10(13-14)15(17)18)20-8-4-3-7(6-16)5-9(8)19-2/h3-5,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQCQMUILUBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=C(C=C(C=C2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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